2-Chloro-4-dimethylamino-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

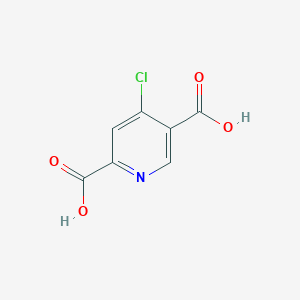

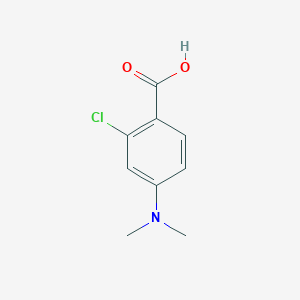

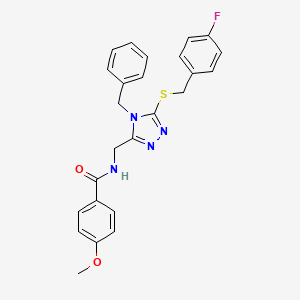

2-Chloro-4-dimethylamino-benzoic acid is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of benzoic acid, which is a white solid that is soluble in some organic solvents and in aqueous base .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom, and a dimethylamino group (-N(CH3)2). The average molecular mass is 199.634 Da .Applications De Recherche Scientifique

Anion Recognition and Selectivity

A study by Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, highlighting its remarkable selectivity towards divalent anions like HPO4^2- and SO4^2- over monovalent anions. This specificity stems from the compound's basicity and the charge density of guest anions, underscoring its potential in selective anion detection applications (X. Hou & K. Kobiro, 2006).

Molecular Salts and Cocrystals in Drug Design

Oruganti et al. (2017) demonstrated the synthesis of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid with various pyridyl and benzoic acid derivatives. This crystal engineering approach emphasized the importance of halogen bonds in stabilizing these structures, suggesting applications in the design and development of pharmaceuticals (Madhavi Oruganti et al., 2017).

Catalysis in Organic Synthesis

Goodman and Detty (2004) found that selenoxides, including derivatives with a dimethylamino group, act as effective catalysts in bromination reactions involving organic substrates. This indicates the role of 2-Chloro-4-dimethylamino-benzoic acid derivatives in enhancing reaction rates and efficiency in synthetic chemistry (M. Goodman & M. Detty, 2004).

Corrosion Inhibition

Research by Singh et al. (2016) on 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, a derivative of this compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel. This suggests potential applications in protecting metal surfaces in industrial settings (Dharmendra Singh et al., 2016).

Synthesis of Key Intermediates

Zhang et al. (2022) detailed an industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to this compound. This process highlights the compound's significance in manufacturing therapeutic agents, particularly SGLT2 inhibitors for diabetes therapy (Yi Zhang et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation if inhaled . It is advisable to handle 2-Chloro-4-dimethylamino-benzoic acid with similar precautions until specific safety data is available.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-(dimethylamino)benzoic acid, interact with certain proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .

Pharmacokinetics

Similar compounds like 4-(dimethylamino)benzoic acid have been reported to have certain pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, including modulation of protein function, alteration of cell signaling pathways, and potential impacts on cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-dimethylamino-benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in reactions at the benzylic position, which is the position next to the benzene ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known that this compound can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which could potentially influence its interactions with biomolecules and its effects on gene expression .

Propriétés

IUPAC Name |

2-chloro-4-(dimethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUUBBRIAMRINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)

![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)

![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)

![N-(4-butylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2705314.png)

![2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B2705320.png)

![3-amino-6-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2705321.png)